Cas no 1620680-50-3 ((3S)-3-(methylamino)butan-1-ol)

(3S)-3-(methylamino)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- (3S)-3-(methylamino)butan-1-ol
- F85989
- SCHEMBL17289066
- MFCD33507759
- (S)-3-(Methylamino)butan-1-ol
- PS-16694
- 1620680-50-3
-
- インチ: 1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1
- InChIKey: HNNZBZKURNBXOO-YFKPBYRVSA-N
- ほほえんだ: OCC[C@H](C)NC
計算された属性
- せいみつぶんしりょう: 103.099714038g/mol
- どういたいしつりょう: 103.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 39.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): -0.1
(3S)-3-(methylamino)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1317459-10G |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 97% | 10g |
$3350 | 2024-07-21 | |
eNovation Chemicals LLC | Y1317459-500MG |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 97% | 500mg |
$465 | 2024-07-21 | |
1PlusChem | 1P027OLB-250mg |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 250mg |
$286.00 | 2024-06-20 | ||
abcr | AB595651-1g |
(3S)-3-(Methylamino)butan-1-ol; . |
1620680-50-3 | 1g |
€994.40 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1317459-100mg |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 97% | 100mg |
$210 | 2025-02-19 | |
Aaron | AR027OTN-500mg |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 97% | 500mg |
$432.00 | 2025-02-13 | |
1PlusChem | 1P027OLB-1g |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 0.00% | 1g |
$557.00 | 2023-12-20 | |
Aaron | AR027OTN-1g |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 97% | 1g |
$617.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1317459-500mg |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 97% | 500mg |
$465 | 2025-02-25 | |
eNovation Chemicals LLC | Y1317459-250MG |
(3S)-3-(methylamino)butan-1-ol |
1620680-50-3 | 97% | 250mg |
$335 | 2024-07-21 |
(3S)-3-(methylamino)butan-1-ol 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Wei Chen Nanoscale, 2015,7, 6957-6990
(3S)-3-(methylamino)butan-1-olに関する追加情報
Professional Introduction to (3S)-3-(methylamino)butan-1-ol (CAS No. 1620680-50-3)
(3S)-3-(methylamino)butan-1-ol, identified by its Chemical Abstracts Service (CAS) number CAS No. 1620680-50-3, is a chiral organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, belonging to the class of amino alcohols, exhibits a unique stereoscopic configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The (S)-configuration at the third carbon atom imparts specific chemical and pharmacological properties, making it a subject of extensive research for potential therapeutic applications.
The molecular structure of (3S)-3-(methylamino)butan-1-ol consists of a four-carbon chain with an amine group at the terminal carbon and a hydroxyl group at the first carbon. The presence of the (S)-configuration influences its interactions with biological targets, which is a critical factor in drug design. This stereochemistry plays a pivotal role in determining the compound's efficacy, selectivity, and metabolic stability. The compound's solubility profile and pharmacokinetic behavior are also influenced by its molecular architecture, making it an interesting candidate for further investigation.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. (3S)-3-(methylamino)butan-1-ol has been explored as a building block in the synthesis of complex pharmaceutical intermediates. Its versatile structure allows for modifications at multiple positions, enabling the creation of a wide range of derivatives with tailored properties. Researchers have utilized this compound in the synthesis of protease inhibitors, which are crucial in treating various inflammatory and infectious diseases. The ability to introduce specific stereochemical centers makes it an invaluable tool in medicinal chemistry.
One of the most compelling aspects of (3S)-3-(methylamino)butan-1-ol is its potential application in the development of novel therapeutics. The compound's unique structural features have been investigated for their role in modulating enzyme activity and receptor binding. For instance, studies have shown that derivatives of this compound can interact with specific sites on enzymes such as kinases and phosphodiesterases, which are implicated in cancer and cardiovascular diseases. The precise stereochemical control offered by this compound allows for the design of molecules that are highly selective for their targets.
The synthesis of (3S)-3-(methylamino)butan-1-ol has been optimized through various methodologies to ensure high enantiomeric purity. Chiral resolution techniques, including diastereomeric salt formation and enzymatic resolution, have been employed to isolate the desired (S)-enantiomer. Advances in catalytic asymmetric synthesis have also contributed to more efficient routes for producing this compound on an industrial scale. These advancements are crucial for ensuring that pharmaceutical manufacturers can access sufficient quantities of high-quality material for drug development.
In addition to its pharmaceutical applications, (3S)-3-(methylamino)butan-1-ol has been explored in other areas of chemical research. Its role as a chiral building block has been leveraged in materials science, where it contributes to the development of chiral polymers and liquid crystals with unique optical properties. The compound's ability to induce stereoselectivity in reactions makes it a valuable asset in synthetic organic chemistry, enabling researchers to construct complex molecules with high precision.
The growing body of research on (3S)-3-(methylamino)butan-1-ol underscores its importance as a versatile intermediate in drug discovery and chemical synthesis. Its unique structural features and stereochemical properties make it an attractive candidate for further exploration. As new synthetic methodologies continue to emerge, the potential applications of this compound are expected to expand, offering exciting opportunities for innovation in pharmaceuticals and beyond.
The future direction of research on (3S)-3-(methylamino)butan-1-ol may include exploring its role in developing treatments for neurological disorders. Preliminary studies suggest that derivatives of this compound could interact with neurotransmitter receptors, potentially offering new therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the molecular structure to achieve specific biological effects makes this compound a promising candidate for further investigation.
In conclusion, (3S)-3-(methylamino)butan-1-ol (CAS No. 1620680-50-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique stereochemistry and structural features make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications and synthetic methods, this compound is poised to play an increasingly important role in drug discovery and chemical innovation.
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